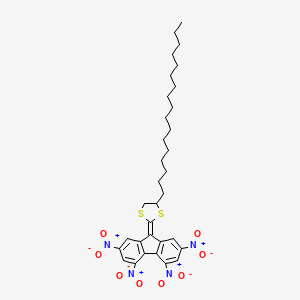![molecular formula C13H21NO3S B14264987 3-{[2-(3,5-Dimethylphenyl)ethyl]amino}propane-1-sulfonic acid CAS No. 132327-75-4](/img/structure/B14264987.png)
3-{[2-(3,5-Dimethylphenyl)ethyl]amino}propane-1-sulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[2-(3,5-Dimethylphenyl)ethyl]amino}propane-1-sulfonic acid is an organic compound that features a sulfonic acid group, an amino group, and a substituted phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[2-(3,5-Dimethylphenyl)ethyl]amino}propane-1-sulfonic acid typically involves the following steps:
Starting Materials: The synthesis begins with 3,5-dimethylphenyl ethylamine and propane-1-sulfonic acid.
Reaction Conditions: The reaction is carried out under controlled temperature and pH conditions to ensure the proper formation of the desired product.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials.
Automated Systems: Employing automated systems for precise control of reaction parameters.
Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
3-{[2-(3,5-Dimethylphenyl)ethyl]amino}propane-1-sulfonic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction may produce amine derivatives.
Applications De Recherche Scientifique
3-{[2-(3,5-Dimethylphenyl)ethyl]amino}propane-1-sulfonic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-{[2-(3,5-Dimethylphenyl)ethyl]amino}propane-1-sulfonic acid involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Receptors: Interacting with specific receptors on cell surfaces.
Enzyme Inhibition: Inhibiting the activity of certain enzymes involved in metabolic pathways.
Signal Transduction: Modulating signal transduction pathways to exert its effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-{[2-(3,5-Dimethylphenyl)ethyl]amino}propane-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of a sulfonic acid group.
3-{[2-(3,5-Dimethylphenyl)ethyl]amino}propane-1-phosphonic acid: Similar structure but with a phosphonic acid group.
Uniqueness
3-{[2-(3,5-Dimethylphenyl)ethyl]amino}propane-1-sulfonic acid is unique due to its sulfonic acid group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where sulfonic acid functionality is desired.
Propriétés
Numéro CAS |
132327-75-4 |
|---|---|
Formule moléculaire |
C13H21NO3S |
Poids moléculaire |
271.38 g/mol |
Nom IUPAC |
3-[2-(3,5-dimethylphenyl)ethylamino]propane-1-sulfonic acid |
InChI |
InChI=1S/C13H21NO3S/c1-11-8-12(2)10-13(9-11)4-6-14-5-3-7-18(15,16)17/h8-10,14H,3-7H2,1-2H3,(H,15,16,17) |
Clé InChI |
TXQPLORYYXKNGC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1)CCNCCCS(=O)(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


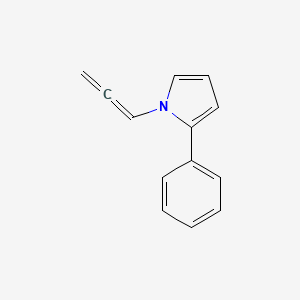

![9-[(2-Bromoprop-2-EN-1-YL)oxy]-5-methoxy-4,4-dimethylnon-1-EN-6-yne](/img/structure/B14264928.png)
![4-[4-(Hexyloxy)phenyl]-1lambda~6~,4-thiazinane-1,1-dione](/img/structure/B14264934.png)
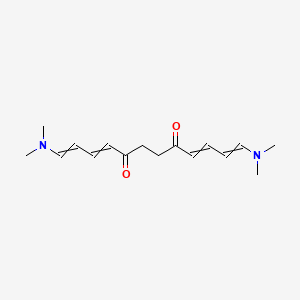
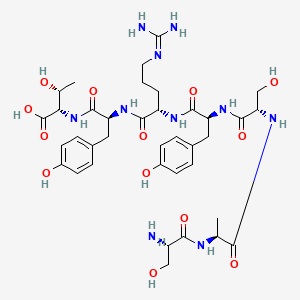
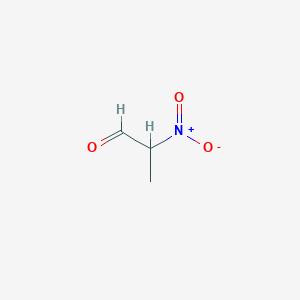
![Nonanoic acid, 9-[(4-hydroxybenzoyl)amino]-](/img/structure/B14264967.png)
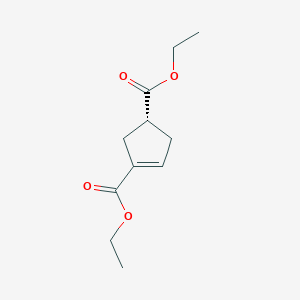
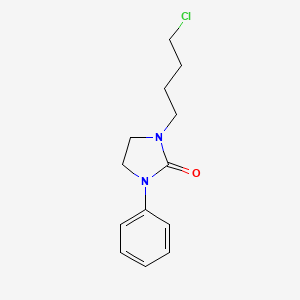
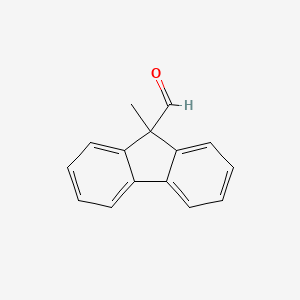
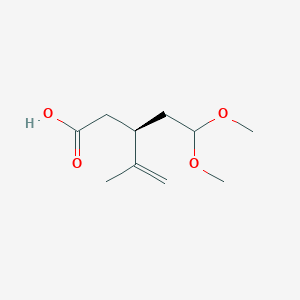
![4,4'-Sulfanediylbis[N-(4-chlorophenyl)benzamide]](/img/structure/B14264997.png)
